molecular formula C13H24O11 B11824893 3-Methyllactose CAS No. 33336-09-3

3-Methyllactose

Cat. No.: B11824893
CAS No.: 33336-09-3
M. Wt: 356.32 g/mol
InChI Key: FHNIYFZSHCGBPP-LTEQSDMASA-N
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Description

3-Methyllactose is a chemical compound with the molecular formula C13H24O11 and a molecular weight of 356.32306 g/mol It is a derivative of lactose, where a methyl group is substituted at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyllactose typically involves the protection of hydroxyl groups in lactose followed by methylation. One common method involves the treatment of alpha-lactose hydrate with diazomethane after benzoylation of other hydroxyl groups . This process ensures selective methylation at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of protecting group chemistry and selective methylation can be scaled up for industrial applications, ensuring the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyllactose can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyllactose has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyllactose involves its interaction with specific molecular targets and pathways. It can act as a substrate for certain enzymes, influencing metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Lactose: The parent compound from which 3-Methyllactose is derived.

    Methylglucose: Another methylated sugar with similar properties.

    Methylgalactose: A methylated derivative of galactose.

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other methylated sugars may not be suitable .

Properties

CAS No.

33336-09-3

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1

InChI Key

FHNIYFZSHCGBPP-LTEQSDMASA-N

Isomeric SMILES

COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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